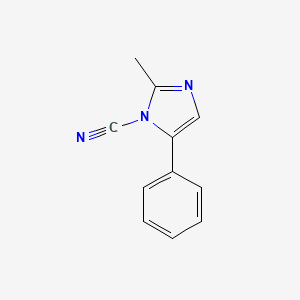

2-Methyl-5-phenyl-1H-imidazole-1-carbonitrile

Beschreibung

Contextual Significance of Imidazole (B134444) Ring Systems in Heterocyclic Chemistry

Aromatic heterocyclic compounds are foundational to the study of organic chemistry and are integral components of countless natural products, pharmaceuticals, and advanced materials. nih.gov Among these, the imidazole ring, a five-membered aromatic system containing two nitrogen atoms, holds a position of particular importance. nih.govbldpharm.com Its structure, a planar ring with six π-electrons, fulfills Hückel's rule for aromaticity, which imparts significant stability. nih.gov This structural feature is a cornerstone of its chemical versatility.

The imidazole moiety is a key structural motif in many biologically crucial molecules. researchgate.net It is famously present in the amino acid histidine, where it plays a central role in the catalytic activity of numerous enzymes by acting as a proton donor or acceptor. researchgate.netbldpharm.com This function is vital in processes such as intracellular buffering. bldpharm.com Histidine can be decarboxylated to form histamine, a biogenic amine involved in local immune responses and physiological functions. nih.govbldpharm.com Furthermore, the imidazole ring is a core component of purines, the most widespread nitrogen-containing heterocycles in nature, which form the basis of the nucleobases adenine (B156593) and guanine (B1146940) in DNA and RNA. nih.govbldpharm.com

In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its frequent appearance in pharmacologically active compounds across a wide range of therapeutic areas. researchgate.netsemanticscholar.org Its ability to engage in hydrogen bonding, π-π stacking, and coordination with metal ions allows imidazole-containing drugs to bind effectively and selectively to biological targets like enzymes and receptors. researchgate.netsemanticscholar.org Consequently, the imidazole nucleus is found in numerous approved drugs, including antifungal agents, anticancer drugs like mercaptopurine, antibiotics, and antihypertensive medications. bldpharm.combldpharm.com

Specific Focus on Nitrile-Functionalized Imidazoles

The introduction of a nitrile group (–C≡N), also known as a cyano group, onto an imidazole ring creates a class of compounds known as nitrile-functionalized imidazoles or cyanoimidazoles. This functionalization significantly alters the electronic properties and chemical reactivity of the parent imidazole scaffold. The nitrile group is strongly electron-withdrawing, which influences the acidity of the ring protons and its susceptibility to nucleophilic or electrophilic attack.

The cyano group is a versatile functional handle in organic synthesis, capable of being converted into a variety of other groups, such as amines, carboxylic acids, and tetrazoles. This synthetic utility makes cyanoimidazoles valuable intermediates in the development of complex molecular architectures for medicinal chemistry and materials science. Research into nitrile-functionalized heterocycles has demonstrated their utility in creating novel therapeutic agents. For instance, various 1-cyano-2-amino-benzimidazole derivatives have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines. researchgate.net The nitrile group's unique electronic signature and its role in intermolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds, can be pivotal for molecular recognition at biological targets.

Current Research Landscape of 2-Methyl-5-phenyl-1H-imidazole-1-carbonitrile

The specific compound, this compound, is a distinct molecule within the broader class of nitrile-functionalized imidazoles. Its structure features a methyl group at the 2-position, a phenyl group at the 5-position, and the defining carbonitrile group attached to the nitrogen at the 1-position. Despite its well-defined structure and the established importance of its constituent functional groups, the current research landscape for this exact compound is notably sparse. It is cataloged and commercially available, indicating its use as a building block or intermediate in chemical synthesis, but it has not been the subject of extensive, publicly documented academic research. bldpharm.com

The potential research interest in this molecule can be inferred from its structural components. The 2-methyl-5-phenyl imidazole core is a common motif in medicinal chemistry. The phenyl group provides a lipophilic region and a site for further functionalization, while the methyl group can influence steric interactions and metabolic stability. The N1-carbonitrile group drastically modifies the electronic nature of the imidazole ring compared to its N-H or N-alkyl counterparts. It serves as a powerful electron-withdrawing group and a potential site for synthetic transformations. Studies on structurally related compounds, such as 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, have focused on analyzing charge density and the specific electrostatic interactions mediated by the nitrile group, highlighting its importance in crystal packing and supramolecular chemistry.

| Identifier | Value |

|---|---|

| CAS Number | 88346-56-9 bldpharm.com |

| Molecular Formula | C11H9N3 bldpharm.com |

| Molecular Weight | 183.21 g/mol bldpharm.com |

To provide context for the types of data associated with such structures, the table below shows representative spectroscopic data for a related, well-characterized compound, 2-Phenyl-1H-benzimidazole. This data illustrates the typical characterization methods used for imidazole-containing aromatics.

| Technique | Observed Signals |

|---|---|

| FT-IR (cm⁻¹) | 3436 (N-H stretch), 1626 (C=N stretch) |

| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 12.96 (s, 1H, NH), 8.21-8.20 (t, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H) |

| ¹³C NMR (150 MHz, DMSO-d₆) δ (ppm) | 151.70, 130.65, 130.31, 129.42, 126.91, 122.58 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-phenylimidazole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-13-7-11(14(9)8-12)10-5-3-2-4-6-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFCRDZJFZSTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40521527 | |

| Record name | 2-Methyl-5-phenyl-1H-imidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40521527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88346-56-9 | |

| Record name | 2-Methyl-5-phenyl-1H-imidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40521527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Organic Transformations of 2 Methyl 5 Phenyl 1h Imidazole 1 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Core

The imidazole ring is generally susceptible to electrophilic aromatic substitution due to its π-electron rich character. However, the presence of the strongly electron-withdrawing 1-cyano group in 2-Methyl-5-phenyl-1H-imidazole-1-carbonitrile is expected to deactivate the imidazole ring towards electrophilic attack. masterorganicchemistry.com This deactivation is a consequence of the nitrile group reducing the electron density of the aromatic system.

Electrophilic substitution, if it were to occur, would likely take place at the C4 position, as the C2 position is substituted with a methyl group and the C5 position with a phenyl group. The directing effects of the substituents would need to be considered. The methyl group is weakly activating and ortho-, para-directing, while the phenyl group's effect is more complex. The N-cyano group, being strongly deactivating, would direct incoming electrophiles to the meta position relative to the nitrogen atoms, which in this case would also be the C4 position.

Common electrophilic aromatic substitution reactions and their predicted outcomes with this compound are summarized in the table below. It is important to note that harsher reaction conditions would likely be required compared to unsubstituted imidazole due to the deactivating effect of the nitrile group.

| Reaction | Reagents | Predicted Major Product | Notes |

| Nitration | HNO₃/H₂SO₄ | 2-Methyl-4-nitro-5-phenyl-1H-imidazole-1-carbonitrile | The reaction is expected to be sluggish due to the deactivating effect of the N-cyano group. Forcing conditions may be necessary. masterorganicchemistry.com |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 4-Bromo-2-methyl-5-phenyl-1H-imidazole-1-carbonitrile or 4-Chloro-2-methyl-5-phenyl-1H-imidazole-1-carbonitrile | Lewis acid catalysis is likely required to activate the halogen. The reaction is anticipated to be slower than that of imidazole itself. libretexts.org |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | High temperatures and concentrated reagents would likely be needed. The sulfonic acid group is a strong deactivating group, so further substitution would be highly disfavored. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Unlikely to proceed or would give very low yields. | The imidazole ring is strongly deactivated by the N-cyano group, and the nitrogen atoms can coordinate with the Lewis acid catalyst, further deactivating the ring and inhibiting the reaction. This is a common limitation for Friedel-Crafts reactions on nitrogen-containing heterocycles. masterorganicchemistry.com |

Nucleophilic Additions and Substitutions Involving the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. acs.org The reactivity of the nitrile group in this compound is influenced by the electronic properties of the imidazole ring.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid (after decarboxylation of the N-carboxy intermediate).

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen would activate the carbon towards nucleophilic attack by water.

Base-catalyzed hydrolysis: Direct attack of a hydroxide (B78521) ion on the nitrile carbon would initiate the hydrolysis. Milder conditions might allow for the isolation of the corresponding amide, 2-Methyl-5-phenyl-1H-imidazole-1-carboxamide.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile group to form an imine anion intermediate. Subsequent hydrolysis of this intermediate would yield a ketone. For example, reaction with methylmagnesium bromide followed by aqueous workup would be expected to produce 1-(2-methyl-5-phenyl-1H-imidazol-1-yl)ethan-1-one.

Reduction to Amines: The nitrile group can be reduced to a primary amine. This is discussed in more detail in section 3.4.

The N-cyano group can also be transferred to other nucleophiles, as 1-cyanoimidazole itself is known to act as a mild and efficient electrophilic cyanating agent. acs.org This suggests that the C-N bond between the imidazole ring and the cyano group can be cleaved under certain nucleophilic conditions.

Oxidation Reactions and Derivative Formation

The imidazole ring is generally resistant to strong oxidation. However, the phenyl substituent and the methyl group are potential sites for oxidative transformation.

Oxidation of the Phenyl Ring: Under harsh oxidative conditions (e.g., with KMnO₄ or K₂Cr₂O₇), the phenyl ring could potentially be degraded to a carboxylic acid, although this would likely require forcing conditions that might also affect the imidazole ring.

Oxidation of the Methyl Group: The methyl group at the C2 position could potentially be oxidized to a formyl group or a carboxylic acid group, although specific reagents would be needed to achieve this selectively in the presence of the other functional groups.

N-Oxide Formation: The nitrogen atoms of the imidazole ring can be oxidized to form N-oxides. However, the electron-withdrawing N-cyano group would make the nitrogen atoms less nucleophilic and therefore less susceptible to oxidation. If oxidation were to occur, it would likely be at the N3 position. Imidazole N-oxides are versatile intermediates in organic synthesis. nih.gov

Studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have shown that OH addition to the carbon atoms of the ring is a major pathway. rsc.org While not a synthetic transformation in the traditional sense, this provides insight into the potential reactivity of the imidazole core towards radical oxidants.

Reduction Reactions and Functional Group Interconversions

Reduction of the Nitrile Group: The nitrile group is readily reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. The resulting primary amine, (2-Methyl-5-phenyl-1H-imidazol-1-yl)methanamine, would be a valuable synthetic intermediate.

Alternatively, the use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup, could potentially lead to the formation of the corresponding aldehyde, 2-methyl-5-phenyl-1H-imidazole-1-carbaldehyde.

Reduction of the Imidazole Ring: The aromatic imidazole ring is generally resistant to reduction. Catalytic hydrogenation under high pressure and temperature, or the use of powerful reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction), might lead to the reduction of the imidazole ring to an imidazoline (B1206853) or an imidazolidine. However, these conditions could also potentially reduce the phenyl ring.

Reduction of the Phenyl Ring: The phenyl group can be reduced to a cyclohexyl group via catalytic hydrogenation (e.g., using H₂ over a rhodium or ruthenium catalyst) under forcing conditions.

The following table summarizes the potential reduction products of this compound.

| Functional Group | Reagent(s) | Product |

| Nitrile | 1. LiAlH₄2. H₂O | (2-Methyl-5-phenyl-1H-imidazol-1-yl)methanamine |

| Nitrile | 1. DIBAL-H2. H₂O | 2-Methyl-5-phenyl-1H-imidazole-1-carbaldehyde |

| Phenyl Ring | H₂, Rh/C or Ru/C (high pressure/temp.) | 2-Methyl-5-cyclohexyl-1H-imidazole-1-carbonitrile |

| Imidazole Ring | Na, liq. NH₃, EtOH (Birch reduction) or H₂/catalyst (forcing conditions) | 2-Methyl-5-phenyl-imidazoline-1-carbonitrile or 2-Methyl-5-phenyl-imidazolidine-1-carbonitrile |

Rearrangement Reactions and Isomerization Processes

There is limited specific information available in the literature regarding rearrangement reactions of N-cyano imidazoles. However, some general types of rearrangements could be postulated.

Smiles-type Rearrangement: While not directly applicable to this molecule as it is, related heterocyclic systems can undergo Smiles-type rearrangements where a nucleophilic part of the molecule displaces a leaving group on an adjacent aromatic ring. nih.gov Modifications to the phenyl ring of this compound could potentially lead to substrates for such rearrangements.

Photochemical Rearrangements: Aromatic and heterocyclic compounds can undergo photochemical rearrangements, such as electrocyclic reactions or isomerizations. The extended π-system of this compound might be susceptible to such transformations upon UV irradiation, potentially leading to valence isomers or positional isomers. However, no specific studies on this have been found.

Thermal Rearrangements: At high temperatures, it is conceivable that the cyano group could migrate from the N1 position to one of the carbon atoms of the imidazole ring, although this would likely be a high-energy process and has not been reported.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The phenyl and imidazole moieties of this compound offer potential sites for such reactions, assuming a suitable leaving group (e.g., a halogen) is present on either ring. If we consider a halogenated derivative, for example, 5-(4-bromophenyl)-2-methyl-1H-imidazole-1-carbonitrile, a variety of coupling reactions could be envisaged.

Suzuki Coupling: A palladium-catalyzed Suzuki coupling with an arylboronic acid could be used to form a biaryl linkage. For instance, reacting a bromo-substituted derivative with phenylboronic acid would yield a terphenyl derivative. rsc.org

Heck Coupling: A palladium-catalyzed Heck reaction with an alkene would introduce a vinyl group. This could be useful for further functionalization. rsc.org

Sonogashira Coupling: A palladium/copper-catalyzed Sonogashira coupling with a terminal alkyne would result in the formation of an alkynyl-substituted derivative.

Buchwald-Hartwig Amination: A palladium-catalyzed Buchwald-Hartwig amination with an amine would lead to the formation of an amino-substituted derivative.

The electron-withdrawing nature of the 1-cyano group might influence the efficiency of these coupling reactions by altering the electron density of the catalytic species and the substrate. The nitrogen atoms of the imidazole ring can also coordinate with the metal catalyst, which can either facilitate or hinder the catalytic cycle depending on the specific reaction.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

High-resolution X-ray crystallography stands as a definitive method for elucidating the precise molecular geometry and the arrangement of molecules within a crystal lattice. While a crystal structure for the specific title compound is not publicly available, analysis of a closely related structure, 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, provides significant insights into the expected structural features. nih.gov

The molecular geometry is defined by the spatial arrangement of its atoms, including bond lengths, bond angles, and torsion angles. For instance, in related phenyl-imidazole derivatives, the imidazole (B134444) and phenyl rings are often not coplanar, with a measurable dihedral angle between them. nih.govresearchgate.net The crystal packing is largely governed by a network of weak intermolecular interactions. nih.gov

Table 1: Common Intermolecular Interactions in Phenyl-Imidazole Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| C-H···O | C-H (aromatic/aliphatic) | O (nitro/carbonyl) | 2.2 - 2.8 | Directional, contributes to packing motifs |

| C-H···N | C-H (aromatic/aliphatic) | N (imidazole/nitrile) | 2.3 - 2.9 | Formation of extended networks |

| C≡N···C≡N | C≡N | C≡N | ~3.5 | Lateral stabilization of molecular layers |

| π-π stacking | Phenyl/Imidazole rings | Phenyl/Imidazole rings | 3.3 - 3.8 | Face-to-face or offset stacking |

Note: The data in this table is illustrative and based on typical values found in related structures.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. The study of polymorphism in related benzimidazole (B57391) compounds has revealed the existence of different temperature-induced phases. researchgate.net These transformations can involve significant changes in crystal packing and molecular conformation. researchgate.net

Crystal engineering principles are employed to understand and predict the formation of specific crystalline architectures. By identifying and utilizing reliable intermolecular interactions, it is possible to design crystals with desired properties. The dominant interactions, such as the aforementioned hydrogen bonds and nitrile-nitrile interactions, serve as the primary synthons in the crystal engineering of such compounds.

Detailed Spectroscopic Analysis for Bonding Environment Determination (Excluding Basic Identification Data)

Spectroscopic techniques provide detailed information about the bonding environment, conformational dynamics, and fragmentation patterns of the molecule.

NMR spectroscopy is a powerful tool for probing the solution-state structure and dynamics of molecules. While fast tautomerization can sometimes complicate the 13C NMR spectra of imidazole derivatives in solution, solid-state NMR (CP-MAS) can provide unambiguous characterization. nih.gov For 2-phenyl substituted imidazoles, both tautomeric forms can be present in solution at room temperature. nih.gov

Conformational analysis of related N-acylimidazolidines using 1H and 13C NMR reveals the presence of E/Z diastereomers due to hindered rotation around the N-CO amide bond. researchgate.net Similar hindered rotation might be observable in 2-Methyl-5-phenyl-1H-imidazole-1-carbonitrile around the N-CN bond, although the rotational barrier is expected to be lower than in amides. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximities of protons, providing insights into the preferred conformation in solution.

For a molecule like this compound, key vibrational modes would include:

C≡N stretch: A strong, sharp band in the IR and Raman spectra, typically in the range of 2220-2260 cm-1.

C=C and C=N stretching (aromatic/imidazole): Multiple bands in the 1400-1650 cm-1 region.

C-H stretching (aromatic/methyl): Bands in the 2900-3100 cm-1 region.

Ring breathing modes: Characteristic vibrations of the phenyl and imidazole rings at lower frequencies.

The precise positions and intensities of these bands are sensitive to the molecular conformation and intermolecular interactions in the solid state. arizona.edu

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Expected Intensity |

| -C≡N | Stretching | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| Imidazole Ring | Stretching | 1400 - 1550 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Methyl C-H | Stretching | 2850 - 2970 | Medium |

Note: These are predicted ranges based on typical values for the respective functional groups.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The fragmentation pathways can be rationalized based on the stability of the resulting ions and neutral losses.

For imidazole derivatives, fragmentation often involves cleavage of the imidazole ring. journalijdr.com In the case of this compound, potential fragmentation pathways could include:

Loss of the cyano radical (·CN).

Cleavage of the phenyl group.

Fission of the imidazole ring, potentially leading to the loss of HCN or CH3CN. journalijdr.com

Rearrangement reactions followed by fragmentation.

The relative abundance of the fragment ions in the mass spectrum provides clues about the stability of different parts of the molecule and the energetics of the fragmentation processes.

Computational and Theoretical Investigations of 2 Methyl 5 Phenyl 1h Imidazole 1 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods are based on solving the Schrödinger equation, providing fundamental information about molecular orbitals, charge distributions, and energetic stability.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the different conformations (shapes) a molecule like 2-Methyl-5-phenyl-1H-imidazole-1-carbonitrile can adopt. These simulations are also invaluable for studying how the molecule interacts with its environment, particularly with solvent molecules, providing insights into its solubility and behavior in solution.

Topological Analysis of Electron Density (e.g., Atoms in Molecules Theory)

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to partition a molecule into atomic basins. This method allows for a rigorous definition of an atom within a molecule and characterizes the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at specific points called bond critical points.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for investigating potential chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can map out the entire energy profile of a reaction pathway. This helps in understanding the feasibility of a reaction, identifying the most likely mechanism, and predicting reaction rates, thereby guiding experimental synthetic efforts.

Mechanistic Studies of Molecular Interactions and Biological Target Engagement

Exploration of Enzyme Inhibition Mechanisms at a Molecular Level (e.g., Xanthine (B1682287) Oxidase)

There is no available research that investigates the potential of 2-Methyl-5-phenyl-1H-imidazole-1-carbonitrile as an enzyme inhibitor, including but not limited to xanthine oxidase.

Binding Affinity and Kinetic Analysis (e.g., Lineweaver-Burk Plot)

No studies detailing the binding affinity or kinetic parameters of this compound with any biological target have been found. As such, data from techniques like Lineweaver-Burk plot analysis are not available.

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Computational studies, such as molecular docking and molecular dynamics simulations, which could provide insights into the binding mode and interaction of this compound with specific protein targets, have not been published.

Interaction with Specific Molecular Pathways (Excluding Clinical Outcomes)

Information regarding the interaction of this compound with any specific molecular pathways is absent from the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies from a Chemical Reactivity and Binding Perspective (Not Efficacy)

There are no published structure-activity relationship studies for this compound that would elucidate how its chemical structure influences its reactivity and binding to biological targets.

Derivatives and Analogues of 2 Methyl 5 Phenyl 1h Imidazole 1 Carbonitrile: Synthesis and Comparative Studies

Systematic Modification of Substituents on the Imidazole (B134444) Ring

The imidazole ring is a versatile scaffold that allows for substitution at multiple positions. Systematic modifications of the 2-methyl and 5-phenyl groups, as well as substitutions at other available positions on the heterocycle, are key strategies for creating new analogues.

Research into related imidazole compounds demonstrates various synthetic routes for these modifications. For instance, the N-1 position is a common site for derivatization. Starting with a core like 2-methylimidazole, N-phenacylimidazoles can be synthesized by reacting the parent compound with appropriate aryl γ-haloalkylketones. researchgate.net Similarly, 1-chloromethyl-2-methyl-5-nitroimidazole serves as a versatile intermediate, reacting with various phenols and amines to yield aryloxy and aminomethyl derivatives at the N-1 position. researchgate.net

Modifications at other carbon positions of the imidazole ring are also well-documented. For example, the synthesis of 2-chloromethyl-1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazole illustrates substitution at both the C2 and C4 positions. mdpi.com This was achieved through a vicarious nucleophilic substitution to introduce the phenylsulfonylmethyl group at C4, followed by chlorination of the methyl group at C2. mdpi.com Another approach involves the de novo synthesis of the imidazole ring itself, which allows for the incorporation of various substituents from the outset. A general procedure involves heating an α-bromo-ketone derivative with formamide (B127407) to yield the desired substituted imidazole. nih.gov

Phenyl Ring Derivatization and its Influence on Reactivity

Altering the substituents on the C5-phenyl ring is a critical method for fine-tuning the electronic properties of the entire molecule. The introduction of electron-donating or electron-withdrawing groups can modulate the charge distribution across the imidazole ring through inductive and resonance effects. nih.gov

Studies on analogous 4-phenyl-imidazole derivatives have shown that substitutions at the ortho, meta, or para positions of the phenyl ring can influence the electrostatic potential of the heterocycle. nih.gov For example, derivatives with hydroxyl, thiol, or fluoro groups have been synthesized to probe these electronic effects. nih.gov The synthesis of these derivatives often starts from a correspondingly substituted acetophenone, which is then brominated to form an α-bromo-ketone, a key precursor for building the imidazole ring. nih.gov

The nature of the substituent on the phenyl ring directly influences the reactivity of the imidazole core. Electron-withdrawing groups, such as nitro or halogen groups, can decrease the electron density on the imidazole ring, potentially affecting its ability to coordinate with other molecules. Conversely, electron-donating groups like methoxy (B1213986) or hydroxyl groups can increase the electron density. Computational studies, including quantum mechanical geometry optimizations, have been employed to map the electrostatic potential on the imidazole nitrogen atoms, confirming that phenyl ring substitutions can subtly alter the electronic charge, which in turn can affect binding affinities in biological or catalytic systems. nih.gov

Table 1: Examples of Phenyl Ring-Derivatized Imidazole Analogues and Synthetic Precursors

| Derivative Type | Substituent on Phenyl Ring | Synthetic Precursor | Reference |

|---|---|---|---|

| Fluorophenyl-imidazole | -F (ortho) | 2-bromo-(2-fluorophenyl)ethanone | nih.gov |

| Hydroxyphenyl-imidazole | -OH (ortho) | 2-(2-bromoacetyl)phenol | nih.gov |

| Chlorophenyl-imidazole | -Cl (ortho) | (E)-N-(2-chlorobenzylidene)-4-methylbenzenesulfonamide | mdpi.com |

| Dimethoxyphenyl-imidazole | -OCH3 (2,6 positions) | 2,6-dimethoxy-acetophenone | nih.gov |

Nitrile Group Modifications and Their Chemical Consequences

The nitrile (-C≡N) group at the N-1 position is a highly reactive functional group that offers a gateway to numerous chemical transformations, allowing for the creation of a wide range of derivatives with distinct properties. researchgate.net The chemical consequences of these modifications are significant, as they replace the linear, electron-withdrawing nitrile with functional groups of varying size, polarity, and reactivity.

Common modifications of the nitrile group include:

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LAH). researchgate.net In some cases, partial reduction to an aldehyde (-CHO) can also be achieved using specific reagents and reaction conditions. nih.gov This transformation introduces a basic and nucleophilic amine group or a reactive aldehyde, fundamentally changing the molecule's chemical behavior.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. researchgate.net Partial hydrolysis yields a primary amide (-CONH₂), while complete hydrolysis leads to a carboxylic acid (-COOH). This converts the neutral nitrile group into a polar, hydrogen-bond-donating amide or an acidic carboxylate group.

Cycloaddition: The nitrile group can participate in 1,3-dipolar cycloaddition reactions. For example, reaction with azides can form a tetrazole ring, a bioisostere of a carboxylic acid. This modification replaces the nitrile with a stable, five-membered aromatic heterocycle, significantly altering the steric and electronic profile of the N-1 substituent. researchgate.net

These transformations allow for the conversion of the parent carbonitrile into amides, amines, carboxylic acids, and other heterocyclic systems, each with unique chemical properties and potential for further derivatization.

Comparative Analysis of Structural and Electronic Properties Across Analogues

The synthesis of various analogues through modification of the imidazole ring, phenyl ring, or nitrile group allows for a comparative analysis of their structural and electronic properties. Techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and computational chemistry are invaluable for these studies. mdpi.comresearchgate.net

Table 2: Comparative Properties of Phenyl-Imidazole Analogues

| Compound/Analogue Class | Key Structural Feature | Observed Intermolecular Interactions | Impact on Electronic Properties | Reference |

|---|---|---|---|---|

| 2-Phenyl-1H-imidazole | Nearly co-planar rings | N-H···N hydrogen bonds | Calculated band gap of 2.22 eV | researchgate.netresearchgate.net |

| Substituted Phenyl-imidazoles | Variable dihedral angle depending on substituent | C-H···O, C-H···π, π–π interactions | Modulated charge on imidazole nitrogen | nih.govnih.gov |

| N-substituted Indole-carbonitrile | Dihedral angle of 64.92° between indole (B1671886) and phenyl rings | π–π stacking, C—H···π interactions | Influenced by the relative orientation of aromatic systems | nih.gov |

| Benzimidazole (B57391) Derivatives | Dihedral angle of 78.04° between benzimidazole and benzene (B151609) rings | O-H···N, C-H···O, C-H···π, π–π interactions | Charge distribution analyzed by Hirshfeld surface analysis | nih.gov |

Potential Applications in Chemical Synthesis and Materials Science

Utility as Precursors for Complex Heterocyclic Scaffolds

While specific examples detailing the use of 2-Methyl-5-phenyl-1H-imidazole-1-carbonitrile as a direct precursor are specialized, the reactivity of the N-cyanoimidazole functional group is well-established, positioning it as a powerful tool for electrophilic cyanation and the synthesis of more complex heterocyclic systems. N-cyanoimidazoles, such as 1-cyanoimidazole, are effective electrophilic cyanating agents, capable of transferring a "CN+" equivalent to a wide range of nucleophiles. acs.org This reactivity allows for the synthesis of various nitriles from carbanions and cyanamides from amines. acs.org

The reaction typically proceeds through an addition-elimination mechanism where the nucleophile attacks the carbon of the cyano group, followed by the departure of the stable imidazole (B134444) leaving group. acs.org This inherent reactivity suggests that this compound can serve as a building block for creating larger, more elaborate heterocyclic structures. For instance, the cyano group can act as a linchpin in cycloaddition reactions or be transformed into other functional groups to facilitate further molecular construction. The synthesis of N-cyano sulfilimines, for example, has been achieved through reactions involving cyanonitrene, showcasing the utility of the N-cyano moiety in forming new nitrogen-containing bonds. nih.gov Furthermore, the N-CN bond in related cyclic N-cyanoguanidines can be selectively cleaved under acidic conditions, providing access to other functionalized heterocycles. researchgate.net This body of research underscores the potential of this compound as a precursor for molecules with intricate and diverse ring systems.

Role in the Development of Advanced Organic Materials (e.g., Dyes, Optical Applications, excluding biological materials)

The imidazole framework is a key component in the design of advanced organic materials, particularly those with tailored optical and electronic properties. Phenyl-substituted imidazoles are recognized for their potential in optoelectronics and as fluorophores. researchgate.netacs.org The electronic properties of these molecules, such as the HOMO-LUMO energy gap, can be tuned by the number and position of phenyl groups, which influences their absorption and emission characteristics. acs.orgresearchgate.net

Table 1: Optical Properties of Representative Phenyl-Imidazole Derivatives

This table compiles data from related compounds to illustrate the typical optical characteristics of this class of materials.

| Compound Class | Absorption Max (λ_max) | Emission Max (λ_em) | Stokes Shift | Quantum Yield (Φ) | Application Note |

| Phenanthro[9,10-d]-imidazoles | ~350-420 nm | ~450-550 nm | Large | - | Potential for ICT applications and OLEDs. nih.gov |

| 1,4-Phenylene-spaced bis-imidazoles | Near-UV | Blue-Green | Large | Up to 0.90 | High quantum yields make them suitable for fluorophores. researchgate.net |

| 2,4,5-Triphenylimidazole Derivatives | - | - | - | - | Investigated for optoelectronic and nonlinear optical properties. acs.org |

Methodological Advancements in Analytical Chemistry (e.g., HPLC separation)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of organic compounds, including imidazole derivatives. The development of robust HPLC methods is crucial for quality control in synthesis and for studying the purity of materials. For compounds like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. nih.gov

Method development for imidazole-based compounds often involves optimizing several parameters to achieve good peak shape and resolution. tandfonline.com A common setup utilizes a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. mdpi.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. mdpi.comsielc.comsielc.com The pH of the buffer and the gradient of the organic solvent are critical parameters that are adjusted to achieve optimal separation. mdpi.comchromforum.org For instance, a mobile phase of acetonitrile and a potassium dihydrogen phosphate (B84403) buffer at a slightly acidic pH has been used successfully for separating various imidazole drugs. mdpi.com Detection is commonly performed using a UV or Diode Array Detector (DAD), with the detection wavelength set to an absorbance maximum of the analyte, often around 210 nm for the imidazole core. cmes.orggoogle.com

Table 2: Typical HPLC Parameters for Analysis of Imidazole Derivatives

This table presents a generalized set of conditions based on established methods for analyzing related imidazole compounds.

| Parameter | Typical Value / Condition | Reference |

| Column | Reverse Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate buffer) | mdpi.comsielc.com |

| Elution Mode | Isocratic or Gradient | cmes.org |

| pH | Adjusted to acidic range (e.g., pH 3.2-3.5) | mdpi.comcmes.org |

| Flow Rate | 0.8 - 1.2 mL/min | google.com |

| Detection | UV/DAD at ~210 nm | cmes.orggoogle.com |

| Column Temperature | 25 - 40 °C | tandfonline.comgoogle.com |

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Challenging Derivatives

While established methods for imidazole (B134444) synthesis provide a foundation, the future lies in developing more sophisticated and efficient strategies to access novel derivatives of 2-Methyl-5-phenyl-1H-imidazole-1-carbonitrile . The focus should be on methodologies that offer enhanced control, sustainability, and access to a broader chemical space.

A significant area for advancement is the application of multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step, offer an atom-economical and efficient route to complex molecules. rsc.org Designing a novel MCR that incorporates the key structural elements of This compound could revolutionize its synthesis. Furthermore, embracing green chemistry principles is crucial for modern synthetic chemistry. nih.gov This includes the exploration of microwave-assisted and ultrasound-irradiated syntheses, which can lead to shorter reaction times and higher yields. researchgate.netmdpi.com

| Synthetic Approach | Potential Benefits | Key Research Focus |

| Multicomponent Reactions (MCRs) | High efficiency, reduced waste, rapid library generation. | Development of a one-pot synthesis for the core structure and its analogues. rsc.org |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, enhanced process control. | Optimization of reaction conditions for the synthesis of complex derivatives. researchgate.net |

| Ultrasound Irradiation | Milder reaction conditions, potential for unique reactivity patterns. | Exploring sonochemical methods to overcome synthetic hurdles. mdpi.com |

| Green Chemistry Methods | Use of environmentally benign solvents, reduced energy consumption. | Designing syntheses in aqueous media or under solvent-free conditions. nih.gov |

Deeper Exploration of Unconventional Reactivity Patterns

The interplay of the methyl, phenyl, and carbonitrile substituents on the imidazole ring of This compound suggests a rich and potentially unconventional reactivity profile. The imidazole nucleus itself exhibits a chemical character that is intermediate between that of pyridine (B92270) and pyrrole, providing a platform for diverse chemical transformations. nih.gov

Future investigations should delve into the cycloaddition chemistry of this molecule. The imidazole ring could potentially act as a diene or a dienophile, opening up pathways to novel fused heterocyclic systems. The influence of the N-carbonitrile group on the regiochemistry and stereochemistry of these reactions is a particularly interesting area for study.

Another promising avenue is the exploration of the organocatalytic potential of This compound and its derivatives. Imidazoles have been shown to be effective catalysts in a range of organic reactions. rsc.org Investigating the catalytic prowess of this specific imidazole scaffold could lead to the development of new and efficient catalytic systems.

Advanced Computational Modeling for Predictive Design

The integration of advanced computational modeling techniques is essential for accelerating the research and development of new molecules. Density Functional Theory (DFT) calculations can provide profound insights into the electronic structure, stability, and reactivity of This compound . researchgate.net

Future computational studies should aim to:

Predict Reactive Sites: Through Molecular Electrostatic Potential (MEP) mapping, the most likely sites for electrophilic and nucleophilic attack can be identified, guiding synthetic efforts. researchgate.net

Understand Reaction Mechanisms: DFT can be used to model reaction pathways and transition states, providing a deeper understanding of the underlying reaction mechanisms.

Design Novel Derivatives: By computationally screening virtual libraries of derivatives, molecules with desired electronic and steric properties can be identified for synthesis.

Explore Biological Interactions: Molecular docking studies can predict how these molecules might interact with biological targets, offering a preliminary assessment of their therapeutic potential. nih.gov

| Computational Tool | Application | Research Impact |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Prediction of reactivity and stability of new derivatives. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions. | Guiding the design of regioselective reactions. researchgate.net |

| Molecular Docking | Simulation of ligand-protein interactions. | Early-stage assessment of potential biological activity. nih.gov |

Integration with Emerging Technologies in Chemical Research

The synergy between chemical research and emerging technologies offers exciting possibilities for the study of This compound . The broader class of imidazole-based compounds is already finding applications in innovative areas such as ionic liquids. tandfonline.com

Flow chemistry presents an opportunity to move from traditional batch synthesis to continuous manufacturing, which can offer improved safety, scalability, and control over reaction parameters. The development of a flow synthesis for This compound would be a significant technological advancement.

High-throughput screening (HTS) can be employed to rapidly evaluate large libraries of derivatives for specific properties, such as catalytic activity or biological function. This can dramatically accelerate the pace of discovery.

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by enabling the prediction of molecular properties and reaction outcomes from large datasets. Applying these tools to the study of This compound could lead to the discovery of novel compounds with optimized characteristics.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-5-phenyl-1H-imidazole-1-carbonitrile, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves imidazole ring formation via condensation reactions, followed by functionalization. Key parameters include:

- Temperature : Reactions often proceed at reflux (e.g., 80–100°C in ethanol or acetic acid) to ensure complete cyclization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) or acetic acid are preferred for imidazole ring stabilization .

- Catalysts : Acidic conditions (e.g., HCl or H₂SO₄) accelerate imine formation, while bases (e.g., NaOAc) improve nucleophilic substitution efficiency .

- Workup : Recrystallization from DMF/acetic acid mixtures enhances purity .

Table 1 : Example Reaction Conditions for Imidazole Derivatives (Adapted from ):

| Step | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclization | Glyoxal, formaldehyde, NH₃ | Acetic acid | 100 | 5 | 75–85 |

| Nitrile Functionalization | KCN, alkyl halide | DMF | 80 | 3 | 60–70 |

Q. What spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for imidazole ring protons (δ 7.0–8.5 ppm) and methyl/phenyl group signals (δ 2.5–3.5 ppm for CH₃; δ 7.2–7.6 ppm for aromatic protons) .

- ¹³C NMR : Confirm nitrile carbon (δ 115–120 ppm) and imidazole carbons (δ 120–140 ppm) .

- IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 199 for C₁₁H₉N₃) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can computational methods like molecular docking and ADMET prediction be applied to evaluate the potential biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Analyze binding affinity (ΔG ≤ -8 kcal/mol suggests strong interaction) and ligand-protein interactions (e.g., hydrogen bonds with catalytic residues) .

- ADMET Prediction : Tools like SwissADME predict:

- Absorption : High gastrointestinal absorption if LogP ≤ 5.

- Toxicity : Ames test alerts for mutagenicity; hepatotoxicity via cytochrome P450 inhibition .

- Validation : Cross-check with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. What strategies are recommended for resolving contradictions in reported data on the physicochemical properties or biological activities of this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize experimental protocols (e.g., solvent purity, temperature control) to minimize variability .

- Meta-Analysis : Compare data across multiple studies (e.g., melting points, LogP) using databases like PubChem or Reaxys. Statistical tools (e.g., ANOVA) identify outliers .

- Advanced Characterization : Use X-ray crystallography (via SHELX refinement) to resolve structural ambiguities .

Q. How can X-ray crystallography using programs like SHELX be utilized to determine the crystal structure and analyze intermolecular interactions?

- Methodological Answer :

- Data Collection : Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation .

- Structure Solution : Use SHELXD for phase determination via direct methods. SHELXL refines atomic coordinates and thermal parameters .

- Interaction Analysis : Identify hydrogen bonds (e.g., N–H⋯N between imidazole rings) and π-π stacking (phenyl-phenyl distances ~3.8 Å) using Mercury software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.